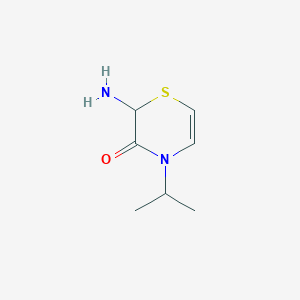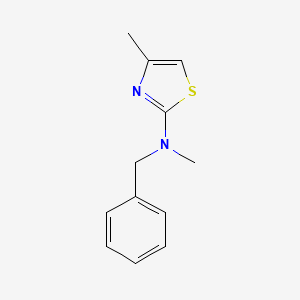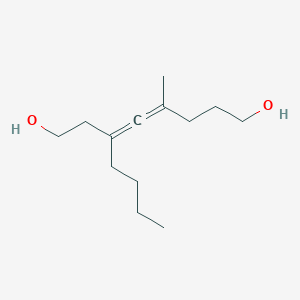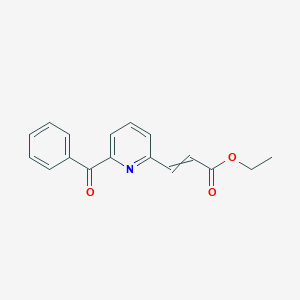
2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an isopropyl ketone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(methyl)-2H-1,4-thiazin-3(4H)-one
- 2-Amino-4-(ethyl)-2H-1,4-thiazin-3(4H)-one
- 2-Amino-4-(butyl)-2H-1,4-thiazin-3(4H)-one
Uniqueness
Compared to similar compounds, 2-Amino-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one is unique due to its specific isopropyl substitution, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
87904-88-9 |
|---|---|
Molekularformel |
C7H12N2OS |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
2-amino-4-propan-2-yl-1,4-thiazin-3-one |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)9-3-4-11-6(8)7(9)10/h3-6H,8H2,1-2H3 |
InChI-Schlüssel |
RFNWLCCRUAUXKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CSC(C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)

![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)

![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)


![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)
